molecular formula C4H7N3 B1601624 5-Methyl-1H-imidazol-4-amine CAS No. 25271-84-5

5-Methyl-1H-imidazol-4-amine

Cat. No.: B1601624
CAS No.: 25271-84-5
M. Wt: 97.12 g/mol
InChI Key: XVZKKIYWHYCKLD-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazol-4-amine (CAS 25271-84-5) is a versatile biochemical building block with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . This compound serves as a crucial precursor in organic and medicinal chemistry, particularly for synthesizing novel heterocyclic compounds like imidazolopeptide derivatives . Research indicates that these synthesized derivatives exhibit significant biological activity, demonstrating potent effects against a range of pathogenic microbes, including Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae , as well as the fungus Candida albicans . Furthermore, select derivatives have shown promising anthelmintic activity against species like Megascoplex konkanensis . When handling this compound, appropriate safety precautions should be followed. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to wear protective gloves and eye/face protection, use the product only in a well-ventilated area, and avoid breathing its dust . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-4(5)7-2-6-3/h2H,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZKKIYWHYCKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515283
Record name 5-Methyl-1H-imidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25271-84-5
Record name 5-Methyl-1H-imidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Methyl 1h Imidazol 4 Amine and Its Analogs

Strategic Cyclization Reactions in the Formation of Substituted Imidazole (B134444) Rings

The formation of the imidazole heterocycle is typically achieved by constructing the ring from acyclic precursors. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final imidazole product.

The Debus-Radziszewski synthesis, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, is a foundational multicomponent reaction for generating 2,4,5-trisubstituted imidazoles. rowan.eduwikipedia.org The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org The reaction mechanism is thought to proceed in two main stages: the initial condensation of the dicarbonyl with ammonia to form a diimine intermediate, which subsequently condenses with the aldehyde to form the imidazole ring. wikipedia.org

Modern adaptations have significantly enhanced the versatility and efficiency of this reaction. These modifications include the use of primary amines in place of one equivalent of ammonia to yield N-1 substituted imidazoles. wikipedia.org Furthermore, catalysts such as p-toluenesulfonic acid, nih.gov acetic acid, rowan.edu or ionic liquids scirp.org have been employed, often in conjunction with microwave irradiation, to improve reaction rates and yields under more environmentally benign, solvent-free conditions. scirp.orgnih.gov

For the synthesis of aminated imidazoles, the choice of precursors is critical. The Debus-Radziszewski protocol can be adapted by using specific starting materials that either contain or can be easily converted to an amino group. For instance, multicomponent coupling reactions based on this synthesis are frequently used in drug design to create libraries of highly functionalized imidazoles. rowan.edu

Table 1: Examples of Debus-Radziszewski Reactions and Adaptations

1,2-Dicarbonyl Aldehyde Amine Source Catalyst/Conditions Product Type Reference(s)
Benzil Benzaldehyde Ammonia Acetic Acid 2,4,5-Triphenylimidazole rowan.edu
Benzil 4-Fluorobenzaldehyde Ammonium (B1175870) Acetate (B1210297) Acetic Acid 2-(4-fluorophenyl)-4,5-diphenylimidazole rowan.edu
Benzil 2-Anisaldehyde Benzylamine, NH₄OAc HPA, Microwave 1-Benzyl-2-(2-methoxyphenyl)-4,5-diphenylimidazole scirp.org

The Van Leusen imidazole synthesis is a powerful and highly regioselective method for preparing 1,4,5-trisubstituted and 1,5-disubstituted imidazoles. mdpi.comrsc.org The key reagent in this transformation is p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile synthon that provides a C2N1 fragment for the imidazole ring construction. nih.gov The reaction is a [3+2] cycloaddition between TosMIC and an aldimine, which is typically formed in situ from an aldehyde and a primary amine. mdpi.comtandfonline.com

The mechanism proceeds via a base-catalyzed addition of the TosMIC carbanion to the imine double bond. tandfonline.com The resulting adduct undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydro-1H-imidazole (imidazoline) intermediate. nih.govtandfonline.com Subsequent elimination of p-toluenesulfinic acid under basic conditions leads to aromatization and formation of the final imidazole product. nih.gov This method is noted for its mild conditions and tolerance of a wide variety of functional groups on both the aldehyde and amine components. rsc.orgacs.org

The versatility of the Van Leusen reaction makes it a cornerstone of medicinal chemistry for generating libraries of drug-like molecules. rsc.org By selecting ammonium hydroxide (B78521) as the amine component, 4,5-disubstituted imidazoles can be prepared in a single pot. acs.orgresearchgate.net

Table 2: Scope of the Van Leusen Three-Component Reaction (vL-3CR)

Aldehyde Amine TosMIC Reagent Base/Solvent Product Type Reference(s)
Aryl Aldehydes Primary Aliphatic Amines TosMIC K₂CO₃ / DMF 1,5-Disubstituted Imidazoles rsc.org
Pyruvaldehyde Primary Amine Aryl-substituted TosMIC K₂CO₃ / DMF 1,4,5-Trisubstituted Imidazoles nih.gov
α,β-Unsaturated Aldehydes Various Amines TosMIC K₂CO₃ / CH₃CN 5-Substituted 1,4-imidazoles tandfonline.com

α-Amino ketones are versatile precursors for the synthesis of various substituted imidazoles. scielo.br One common strategy involves the condensation of an α-amino ketone with a suitable reagent to form the imidazole ring. For instance, reacting α-amino ketones with formamide (B127407) at elevated temperatures provides an economical route to 1,4-disubstituted imidazoles. jcdronline.org

A widely used related method involves the condensation of α-haloketones with amidines. Specifically, the reaction of α-bromoketones with formamidine (B1211174) acetate in liquid ammonia is an effective method for constructing the imidazole ring, yielding 4-substituted imidazoles. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of optically active imidazole derivatives starting from N-protected α-amino acids. mdpi.comresearchgate.net

Furthermore, α-amino ketones can undergo heteroannulation reactions with isocyanates or isothiocyanates to yield 4-imidazolin-2-ones and 4-imidazolin-2-thiones, respectively, which are valuable scaffolds in medicinal chemistry. scielo.br Solid-phase synthesis techniques have also been developed where resin-bound α-acylamino ketones are cyclized on-resin using ammonium acetate to produce 1,2,4-trisubstituted-1H-imidazoles. nih.gov

Alternative cyclization strategies provide access to different substitution patterns on the imidazole ring. The cyclization of amido-nitriles represents a method that forms a single bond to complete the heterocycle. rsc.orgijarsct.co.in A novel protocol utilizes a nickel catalyst to facilitate the cyclization of amido-nitriles into 2,4-disubstituted NH-imidazoles. ijarsct.co.in The proposed mechanism involves a nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and a final dehydrative cyclization step. rsc.orgijarsct.co.in This reaction proceeds under mild conditions and tolerates a variety of functional groups. ijarsct.co.in

Syntheses involving azide-containing precursors also offer unique pathways to imidazoles. An efficient method for preparing 1,2,4,5-tetrasubstituted imidazoles involves the reaction of 2-azido acrylates with nitrones under mild, metal-free conditions. organic-chemistry.org Another approach is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org While less common, the cyclization of azidoenones has also been explored as a route to imidazole units. thieme-connect.com

One-pot multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity in a single step. scirp.org Beyond the Debus-Radziszewski and Van Leusen reactions, several other MCRs have been developed for imidazole synthesis.

One such method is a four-component reaction for synthesizing 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, producing high yields. organic-chemistry.org The proposed mechanism involves a series of condensations and an intramolecular cyclization, followed by oxidation to form the aromatic imidazole ring. organic-chemistry.org

Another powerful MCR involves the condensation of a 1,2-diketone (like benzil), an aldehyde, an amine, and ammonium acetate. nih.govresearchgate.net These reactions are often catalyzed by acids or other promoters and can be accelerated by microwave irradiation, providing a green and efficient route to tri- and tetrasubstituted imidazoles. scirp.orgnih.gov

Table 3: Comparison of Selected One-Pot MCRs for Imidazole Synthesis

Reaction Name/Type Components Key Features Product Type Reference(s)
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Amine/Ammonia Foundational MCR, versatile 2,4,5-Trisubstituted wikipedia.org
Van Leusen (vL-3CR) Aldehyde, Amine, TosMIC Highly regioselective, mild conditions 1,4,5- or 4,5-Disubstituted rsc.orgtandfonline.com
Adib Synthesis 2-Bromoacetophenone, Aldehyde, Amine, NH₄OAc Solvent-free, high yields 1,2,4-Trisubstituted organic-chemistry.org

Cyclization Pathways of Amido-Nitriles and Azidoenones

Targeted Functionalization and Derivatization Strategies at Imidazole Ring Positions

Functionalization of a pre-formed imidazole ring is a complementary strategy to de novo synthesis, allowing for the late-stage introduction of diverse substituents. researchgate.net This approach is particularly useful for creating complex molecules and exploring structure-activity relationships.

A powerful and flexible method for the complete functionalization of every position on the imidazole ring involves a sequence of directed metalations and sulfoxide (B87167)/magnesium exchange reactions. sci-hub.se This strategy begins with a strategically protected imidazole, such as one bearing an N,N-dimethylsulfamoyl group at N1 (to direct metalation), a silyl (B83357) protecting group at C2, and a sulfinyl group at C5. sci-hub.se

Functionalization at C4: The sulfoxide group at C5 directs metalation to the C4 position using a base like TMPMgCl·LiCl. The resulting magnesium reagent can then react with various electrophiles. sci-hub.se

Functionalization at C5: The sulfinyl group at C5 can be replaced via a sulfoxide/magnesium exchange using a Grignard reagent, generating a new magnesium species at C5 that is ready for functionalization. sci-hub.se

Functionalization at C2: The C2 position is typically the most acidic and can be deprotonated and functionalized after the other positions have been addressed, often following the removal of the initial protecting group. sci-hub.se

Transition-metal-catalyzed C-H activation is another emerging and powerful strategy for the direct functionalization of imidazole C-H bonds, offering a more atom-economical approach compared to methods requiring pre-functionalized substrates. researchgate.net Additionally, functional groups already present on the ring can be derivatized. For example, 4-imidazolin-2-thiones can be S-alkylated to introduce new thioalkyl groups at the C2 position. scielo.br

Introduction of Amino Groups and their Precursors to the Imidazole Core

The strategic introduction of an amino group at the C4 position of the imidazole ring is a critical step in the synthesis of 5-Methyl-1H-imidazol-4-amine. Various methods have been developed, often involving either the cyclization of precursors already containing the nitrogen functionality or the post-synthesis modification of an existing imidazole ring.

One effective strategy involves the regioselective nucleophilic substitution of a suitable leaving group on the imidazole core. For instance, the amination of 1-methyl-4,5-dinitroimidazole (B100128) with aqueous ammonia has been shown to produce 5-amino-1-methyl-4-nitroimidazole in a high yield of 95%. researchgate.net This reaction demonstrates the displacement of a nitro group, which is activated by the adjacent nitro group and the ring nitrogen atoms, providing a direct route to an amino-substituted imidazole. researchgate.net

Cyclization reactions offer another powerful route. Multi-component reactions, which construct the imidazole ring from simpler acyclic precursors in a single step, are particularly efficient. These reactions often use an amine source, such as ammonium acetate, to incorporate the necessary nitrogen atoms into the final heterocyclic structure. rsc.orgnih.gov For example, the condensation of a 1,2-diketone, an aldehyde, and ammonium acetate is a classic and adaptable method for synthesizing polysubstituted imidazoles. nih.gov Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which can be rearranged under acidic conditions to form the imidazole ring, providing an efficient route to 2-substituted 1H-imidazole derivatives. mdpi.com

The table below summarizes key methodologies for introducing amino functionalities to the imidazole core.

Table 1: Methodologies for the Introduction of Amino Groups to the Imidazole Core

MethodologyPrecursor(s)Reagents/ConditionsKey FeatureReference(s)
Nucleophilic Substitution1-Methyl-4,5-dinitroimidazoleAqueous AmmoniaRegioselective displacement of a nitro group to yield 5-amino-1-methyl-4-nitroimidazole. researchgate.net
Multi-Component Reaction1,2-Diketone, AldehydeAmmonium AcetateOne-pot construction of the imidazole ring with the amino group incorporated from the ammonia source. rsc.orgnih.gov
Denitrogenative Transformation5-Amino-1,2,3-triazolesAcid-mediated rearrangementEfficient formation of the imidazole ring from a triazole precursor. mdpi.com
Three-Component Reaction2-Aminoimidazoles, Aldehydes, IsocyanidesZirconium(IV) chlorideYields fused 5-aminoimidazo[1,2-a]imidazoles, demonstrating a method for building complex amino-imidazoles. frontiersin.org

Regioselective Substitution Approaches on this compound Scaffolds

Once the this compound core is synthesized, further functionalization often requires precise control over which position of the ring reacts. Regioselective substitution is crucial for building molecular complexity and tuning the properties of the final compound. The imidazole ring has multiple reactive sites: the two nitrogen atoms (N-1 and N-3) and the C-2 carbon.

A powerful strategy for achieving regioselectivity is the use of protecting groups. For example, introducing a bulky triphenylmethyl (trityl) group onto one of the ring nitrogens can sterically hinder the adjacent position, thereby directing subsequent reactions to other sites on the ring. cdnsciencepub.com This approach was successfully used to deactivate the functional group adjacent to the protecting group in imidazole-4,5-dicarboxylic acid esters, allowing for selective reactions at the more distant C-4 or C-5 position. cdnsciencepub.com

N-alkylation of the imidazole ring can also be controlled. A divergent method for the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole intermediate. acs.org The choice of alkylating agent and reaction conditions dictates which nitrogen atom is alkylated, allowing for the selective formation of different isomers. acs.org

Direct C-H functionalization, particularly at the C-2 position, is an increasingly popular and atom-economical strategy. rsc.orgresearchgate.net The C-2 proton is the most acidic on the imidazole ring, facilitating its removal and subsequent substitution. youtube.com Transition metal catalysis, especially with palladium and nickel, has enabled the direct arylation and alkenylation of the C-2 position of imidazoles. rsc.orgresearchgate.net

The following table outlines various approaches to achieve regioselective substitution on imidazole scaffolds.

Table 2: Regioselective Substitution Approaches for Imidazole Scaffolds

Reaction TypePosition(s) TargetedStrategy/ReagentsKey FeatureReference(s)
Directed SubstitutionC-4 / C-5N-triphenylmethyl protecting groupSteric hindrance from the protecting group directs reactivity to the non-adjacent position. cdnsciencepub.com
N-AlkylationN-1 / N-3Controlled addition of alkylating agents (e.g., methyl triflate vs. Meerwein's salt) to a sulfamoyl-imidazole intermediate.Reaction conditions and reagent choice determine the isomeric product (1,2,4- vs 1,2,5-trisubstituted). acs.org
C-H Arylation/AlkenylationC-2Ni(OTf)₂/dcype catalyst systemDirect, atom-economical functionalization of the most acidic C-H bond on the imidazole ring. rsc.orgresearchgate.net
HalogenationC-5N-bromosuccinimide (NBS)Selective monobromination at position 5 of a substituted imidazole. youtube.com

Catalyst-Mediated Synthetic Transformations, including Transition Metal Catalysis

Catalysis, particularly by transition metals, has revolutionized the synthesis of imidazoles and their analogs, enabling reactions that were previously difficult or impossible. These methods offer high efficiency, selectivity, and functional group tolerance. rsc.orgresearchgate.net

Copper Catalysis: Copper catalysts are widely used for C-N bond formation, such as the N-arylation of the imidazole ring. nih.govgoogle.com For example, the reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine is effectively catalyzed by a copper(I) salt to form an N-arylated product. google.comgoogle.com Copper is also employed in multi-component reactions and cycloadditions to construct the imidazole ring itself. rsc.orgacs.org A copper-catalyzed three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines provides a route to substituted imidazoles. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are workhorses in modern organic synthesis, valued for their role in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. google.combeilstein-journals.org These reactions are used to form C-C and C-N bonds, respectively, on the imidazole scaffold. Palladium is also instrumental in direct C-H activation/functionalization reactions, allowing for the introduction of aryl or alkenyl groups without pre-functionalization of the heterocycle. researchgate.net

Nickel Catalysis: Nickel has emerged as a more economical alternative to palladium for certain transformations. Nickel-based catalytic systems have been successfully developed for the C-H arylation and alkenylation of imidazoles, particularly at the C2-position, using substrates like chloroarenes and phenol (B47542) derivatives. rsc.orgresearchgate.net

Other Catalysts: Rhodium catalysts have also been reported for C-H functionalization reactions of imidazoles. beilstein-journals.org Beyond transition metals, Lewis acids like Zirconium(IV) chloride can catalyze multi-component reactions to build complex fused imidazole systems. frontiersin.org

Table 3: Examples of Catalyst-Mediated Transformations in Imidazole Synthesis

Catalyst TypeReactionSubstratesKey OutcomeReference(s)
Copper (CuI)N-Arylation (Ullmann Condensation)4-methyl-1H-imidazole, 3-bromo-5-trifluoromethyl-phenylamineEfficient formation of a C-N bond between the imidazole nitrogen and an aryl group. google.comgoogle.com
Copper (Cu(I))[3 + 2] CycloadditionEnones, AminesConstruction of the imidazole ring with regioselective substitution at the 1, 2, and 4 positions. rsc.org
Palladium (Pd(OAc)₂)C-H ArylationN-unprotected imidazole-4-carboxylate, IodobenzeneC2-selective direct arylation of the imidazole ring. researchgate.net
PalladiumArylamination (Buchwald-Hartwig)3-bromo-5-fluoro-benzotrifluoride, DiphenylimineFormation of an aniline (B41778) derivative as a precursor to the final amino-imidazole product. google.com
Nickel (Ni(OTf)₂)C-H Arylation/AlkenylationImidazoles, Phenol/Enol derivativesC2-arylation and alkenylation using a cost-effective nickel catalyst. rsc.orgresearchgate.net

Integration of Green Chemistry Principles in this compound Synthesis

In line with global efforts toward sustainable chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis of this compound and related compounds. The focus is on reducing waste, minimizing energy consumption, and avoiding hazardous substances. nih.goviucr.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave (MW) irradiation has become a valuable tool in green chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and purities compared to conventional heating. tandfonline.comresearchgate.net The rapid, uniform heating provided by microwaves can enhance the efficiency of many synthetic transformations used to produce imidazoles.

For instance, microwave-assisted methods have been employed for the synthesis of polysubstituted imidazoles under solvent-free conditions. tandfonline.comscirp.org In one study, the use of microwave irradiation in conjunction with an ionic liquid catalyst for a multi-component reaction reduced reaction times to just a few minutes, while still achieving high yields (80-98%). tandfonline.com Another report detailed a solvent-free, microwave-induced one-pot synthesis of tetrasubstituted imidazoles, highlighting the dual benefits of energy efficiency and waste reduction. scirp.org The comparison between classic and microwave-assisted synthesis of nitrogenated heterocycles consistently shows that the microwave approach offers significant advantages in terms of reaction time and yield. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

ReactionCatalyst/Conditions (Conventional)Time (Conventional)Catalyst/Conditions (Microwave)Time (Microwave)Yield (Microwave)Reference(s)
Tetrasubstituted Imidazole SynthesisHeatingNot specifiedIL-MNPs (Ionic Liquid on Magnetic Nanoparticles)5–25 mins80–98% tandfonline.com
Tetrasubstituted Imidazole SynthesisHeatingNot specified[n-Pr₂NH₂][HSO₄] / Solvent-free4-8 mins85-96% tandfonline.comscirp.org
Bis-imidazolidin-4-one SynthesisConventional Heating8-12 hoursMicrowave Irradiation10-15 minsModerate to Good researchgate.net

Utilization of Solvent-Free and Reduced Solvent Conditions

Eliminating or reducing the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free synthesis not only reduces environmental impact but can also simplify product purification and lower costs. google.comacgpubs.org

Several solvent-free protocols for imidazole synthesis have been developed. One approach involves performing reactions by heating the neat mixture of reactants, often with a catalyst. A patented process describes a coupling reaction to produce an analog of this compound that works effectively in the absence of a solvent at temperatures between 160-170°C. google.com Similarly, one-pot cyclocondensation reactions catalyzed by heterogeneous catalysts like nano-Al-MCM-41 have been successfully carried out under solvent-free conditions, offering the additional benefit of catalyst recyclability. pnu.ac.ir

The use of alternative, greener solvent systems is another important strategy. Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining traction as recyclable and environmentally benign reaction media. nih.govtandfonline.com These solvents can also act as catalysts, simplifying the reaction setup. A novel ternary deep eutectic solvent was recently used as both the reaction medium and a recyclable catalyst for the one-pot synthesis of substituted imidazoles, achieving good to excellent yields in short reaction times. nih.gov Mechanochemical methods, which involve synthesis by grinding solid reactants together, represent another powerful solvent-free technique that has been applied to the synthesis of substituted imidazoles. mdpi.com

Table 5: Green Chemistry Approaches to Imidazole Synthesis

Green ApproachSpecific MethodCatalyst/MediumKey AdvantagesReference(s)
Solvent-FreeNeat reaction at high temperatureTransition metal catalystReduces waste, simplifies work-up, lowers costs. rsc.orggoogle.com
Solvent-FreeMechanochemistry (Grinding)Copper(0) (optional)Avoids solvents entirely, environmentally benign. mdpi.com
Solvent-FreeHeterogeneous CatalysisNano-Al-MCM-41Avoids organic solvents, catalyst is reusable. pnu.ac.ir
Reduced SolventGreen OrganocatalysisMandelic AcidEconomical, non-toxic catalyst under solvent-free conditions. acgpubs.org
Alternative SolventsDeep Eutectic Solvents (DES)Ternary DES (e.g., DMU: SnCl₂:HCl)Biodegradable, recyclable dual solvent-catalyst system. nih.gov
Alternative SolventsIonic Liquids (ILs)[C₄H₁₀NO]⁺HSO₄⁻Short reaction times, high yields, reusable catalyst. tandfonline.com

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 1h Imidazol 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring System

The imidazole ring in 5-Methyl-1H-imidazol-4-amine is electron-rich, which generally favors electrophilic substitution reactions. The activating amino and methyl groups further enhance this reactivity. However, the position of substitution is directed by the combined electronic effects of these substituents and the inherent reactivity of the ring positions. In acidic media, the pyridine-like nitrogen (N-3) is readily protonated, which deactivates the ring towards electrophilic attack.

Conversely, the imidazole ring can also participate in nucleophilic substitution reactions, particularly when functionalized with good leaving groups. smolecule.com For instance, halogenated imidazole derivatives readily undergo nucleophilic substitution. smolecule.com In the context of this compound, derivatization to introduce such leaving groups would be a prerequisite for this type of reactivity.

The table below summarizes the expected reactivity of the imidazole ring in this compound based on the general behavior of related imidazole derivatives.

Reaction TypeReagent TypeExpected Reactivity/ProductsNotes
Electrophilic Substitution Nitrating agents, Halogens, Sulfonating agents, Acylating agentsSubstitution on the imidazole ring. The exact position is influenced by the directing effects of the amino and methyl groups.Protonation of the ring under acidic conditions can inhibit the reaction.
Nucleophilic Substitution Nucleophiles (e.g., amines, alkoxides)Generally requires a pre-installed leaving group (e.g., halogen) on the imidazole ring for the reaction to proceed. smolecule.comThe primary amine group can also act as a nucleophile.
Alkylation Alkylating agents (e.g., methyl iodide)Can occur at the ring nitrogen atoms, leading to N-methylated derivatives. researchgate.netThe amine functionality can also be alkylated.

Research on related compounds, such as 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, has shown that electrophilic substitution reactions like bromination, nitration, formylation, and acylation can be directed to specific positions depending on the reaction conditions. researchgate.net For 4-(5-methyl-1H-imidazol-2-yl)aniline, an isomer of the title compound, the imidazole ring is noted to enable nucleophilic reactions.

Oxidation and Reduction Pathways of the Amine Functionality and Imidazole Core

The amine and imidazole moieties of this compound are susceptible to both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The imidazole ring system can be oxidized to form products such as imidazole N-oxides. The primary amine group can also undergo oxidation, though this can sometimes lead to complex product mixtures or degradation of the molecule. Studies on analogous compounds like 5-amino-2-methyl-1H-imidazole-4-carboxylic acid and 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide confirm that oxidation yields corresponding imidazole derivatives, potentially with altered biological properties. smolecule.com

Reduction: Reduction reactions can target different parts of the molecule. While the aromatic imidazole core is generally resistant to reduction under mild conditions, the amine functionality can be formed via reduction of a nitro group in a precursor molecule. For example, the amination of 1-methyl-4-nitroimidazole (B145534) with 4-amino-1,2,4-triazole (B31798) results in 5-amino-1-methyl-4-nitroimidazole, demonstrating the stability of the nitro-imidazole system to certain reagents. researchgate.net In related imidazole derivatives, other functional groups are readily reduced; for instance, a formyl group can be converted to an alcohol, and a carboxylic acid can be reduced to an alcohol or aldehyde.

The following table outlines potential oxidation and reduction transformations.

TransformationReagent TypePotential ProductSource Analog
Oxidation Oxidizing agents (e.g., peroxy acids)Imidazole N-oxides5-methyl-1H-imidazol-2-amine hydrochloride
Oxidation Oxidizing agents (e.g., KMnO₄)Various oxidized imidazole derivatives5-Amino-2-methyl-1H-imidazole-4-carboxylic acid smolecule.com
Reduction Reducing agents (e.g., LiAlH₄)Conversion of other functional groups on derivatives5-Amino-2-methyl-1H-imidazole-4-carboxylic acid smolecule.com

Tautomeric Equilibria within the 1H-Imidazole-4-amine Framework and their Influence on Reactivity

Prototropic tautomerism is a key characteristic of many heterocyclic compounds, including imidazoles. researchgate.net For an unsymmetrically substituted imidazole with a hydrogen atom on a ring nitrogen, at least two tautomeric forms can exist. rjptonline.orgresearchgate.net In the case of this compound, the mobile proton can reside on either N-1 or N-3, leading to an equilibrium between two primary tautomers: this compound and 4-Methyl-1H-imidazol-5-amine.

The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, and the temperature. The presence of the electron-donating amino and methyl groups plays a crucial role in determining the relative stability of each tautomer. Research on 1-(methoxymethyl)-1H-imidazol-4-amine suggests that an electron-donating group at the N-1 position can stabilize the 4-amino tautomer, making the alternative 5-amino form less likely. vulcanchem.com

This tautomeric equilibrium has a profound influence on the compound's reactivity. Each tautomer presents a different arrangement of nucleophilic and electrophilic sites. For example, the reactivity of the exocyclic amine and the ring nitrogens will differ between the tautomers, which can lead to different products during reactions like alkylation or acylation. semanticscholar.org

Furthermore, the amine group itself introduces the possibility of amino-imino tautomerism, although the aromatic amino form is generally more stable. Studies on Schiff base condensates of related 4-substituted imidazoles have shown that the position of substituents on the imidazole ring can control tautomeric outcomes. For instance, in nickel(II) complexes, 4-substituted imidazoles cleanly form and isolate specific aldimine or ketimine tautomers without evidence of an equilibrium that is observed with 2-substituted imidazoles. mdpi.comresearchgate.net This suggests that the 4-amino substitution pattern in this compound may exert significant control over its tautomeric behavior and subsequent reactivity.

Elucidation of Reaction Mechanisms for the Formation of Complex this compound Derivatives

The versatile structure of this compound makes it a valuable precursor for synthesizing more complex molecules. The reaction mechanisms involved often leverage the nucleophilicity of the amine group and the imidazole ring nitrogens.

One documented synthetic pathway for creating derivatives involves the Michael addition of a related compound, 1-methyl-1H-imidazol-4-amine, to dicarboxylates like fumaric acid. This reaction is followed by an intramolecular cyclization, providing a route to fused heterocyclic systems. vulcanchem.com This mechanism highlights the utility of the 4-aminoimidazole (B130580) scaffold as a building block.

Another common strategy is reductive amination . This involves the initial reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. Subsequent reduction of the imine with an agent like sodium borohydride (B1222165) yields a secondary or tertiary amine derivative. vulcanchem.com

Alkylation and Acylation reactions on the amine group are also fundamental transformations. Direct alkylation with benzyl (B1604629) halides or acylation can introduce new functional groups, modifying the compound's properties. vulcanchem.com

More elaborate synthetic sequences have been developed for related aminoimidazoles. For instance, the synthesis of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine involves a multi-step process:

Imidazole Ring Formation: Cyclization of appropriate precursors. vulcanchem.com

Functionalization: Introduction of a methylsulfonylmethyl group via nucleophilic substitution. vulcanchem.com

Methylation: Quaternization of the imidazole nitrogen atoms. vulcanchem.com

The mechanism for synthesizing complex heterocyclic systems can also involve the formation of new rings attached to the imidazole core. A reported synthesis starting from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide involves its reaction with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate then reacts with phenacyl bromide, leading to cyclization and the formation of a 1,3,4-oxadiazole (B1194373) ring linked to the imidazole. mdpi.com

Coordination Chemistry of 5 Methyl 1h Imidazol 4 Amine As a Ligand

Principles of Ligand Design for 5-Methyl-1H-imidazol-4-amine and its Derivatives in Metal Complexation

The design of ligands for specific metal complexation is a foundational aspect of coordination chemistry, governed by principles of electronic and steric effects, as well as the chelate effect. nih.gov For this compound and its derivatives, these principles dictate the stability, geometry, and functionality of the resulting metal complexes.

The imidazole (B134444) ring itself offers two nitrogen donor atoms, making it a versatile building block for ligands. researchgate.net The presence of substituents, such as the methyl and amino groups in this compound, significantly influences its coordination behavior. The methyl group, being electron-donating, can enhance the basicity of the imidazole ring, thereby strengthening the metal-ligand bond. Conversely, the steric bulk of the methyl group can also influence the coordination geometry and the number of ligands that can bind to a metal center. nih.gov

The amino group introduces an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand. This capacity to form a five-membered chelate ring upon coordination with a metal ion significantly enhances the stability of the complex due to the chelate effect. nih.gov The design of more complex ligands based on this scaffold, such as Schiff bases derived from 5-methyl-1H-imidazole-4-carbaldehyde, creates multidentate ligands capable of forming stable mononuclear or polynuclear complexes. researchgate.net

The principles of Hard and Soft Acids and Bases (HSAB) are also crucial in predicting the preference of this compound for certain metal ions. nih.gov The nitrogen donors of the imidazole and amine groups are generally considered borderline bases, suggesting they will form stable complexes with a wide range of transition metal ions.

Table 1: Key Factors in Ligand Design for this compound

FactorDescriptionImpact on Metal Complexation
Electronic Effects The electron-donating nature of the methyl group increases the electron density on the imidazole nitrogen atoms.Enhances the Lewis basicity of the ligand, leading to stronger coordination bonds with metal ions.
Steric Hindrance The size of the methyl group can create steric hindrance around the coordination site.Can influence the coordination number and geometry of the metal complex, potentially favoring lower coordination numbers. nih.gov
Chelation The presence of the adjacent amino group allows for the formation of a stable five-membered chelate ring with a metal ion.Significantly increases the thermodynamic stability of the resulting metal complex (the chelate effect). nih.gov
Hydrogen Bonding The N-H groups of the imidazole ring and the amino substituent can act as hydrogen bond donors.Can lead to the formation of supramolecular structures and influence the crystal packing of the complexes. researchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Imidazole Amine Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are extended structures composed of metal ions or clusters linked by organic ligands. rsc.orglupinepublishers.com Imidazole-based ligands are excellent candidates for constructing these materials due to their robust coordination properties and the directional nature of their bonds. researchgate.net

Ligands like this compound and its derivatives can act as linkers in the formation of MOFs and coordination polymers. The ability of the imidazole ring and the amino group to coordinate to metal centers allows for the creation of one-, two-, or three-dimensional networks. nih.gov The structure of the final framework is influenced by several factors, including the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions. mdpi.com

The methyl and amino substituents on the imidazole ring play a crucial role in directing the self-assembly process. The methyl group can influence the porosity and topology of the resulting framework through steric effects, while the amino group can participate in hydrogen bonding, further stabilizing the structure. researchgate.net For instance, the use of substituted imidazole ligands can lead to the formation of diverse structures, from simple 1D chains to complex 3D frameworks. fau.demdpi.com

The choice of metal ion is also critical. Different metal ions have different coordination preferences, which, in combination with the specific ligand, will dictate the final architecture of the MOF or coordination polymer. lupinepublishers.com

Investigation of Interactions with Transition Metals and Relevance to Electron Transport Processes

The interaction of imidazole-based ligands with transition metals is of significant interest due to the potential applications of the resulting complexes in areas such as catalysis and electron transport. researchgate.netacs.org Transition metals, with their partially filled d-orbitals, can form complexes with various geometries and oxidation states, making them ideal for redox processes. mdpi.com

Complexes of this compound with transition metals can facilitate electron transport through both the metal center and the conjugated imidazole ring. The electronic properties of the complex, such as the energy of the metal-to-ligand charge transfer (MLCT) bands, can be tuned by modifying the substituents on the imidazole ligand. acs.org The electron-donating methyl group in this compound can influence the redox potential of the metal center, making electron transfer more or less favorable.

In dinuclear or polynuclear complexes where imidazole-based ligands bridge two or more metal centers, the ligand can act as a conduit for intramolecular electron transfer. The efficiency of this process is dependent on the distance between the metal centers and the electronic coupling provided by the bridging ligand. The study of such complexes is relevant to understanding electron transfer in biological systems, where the imidazole side chain of histidine often plays a key role in metalloenzymes. acs.org

The electrochemical properties of transition metal complexes with ligands derived from substituted imidazoles have been investigated, revealing quasi-reversible redox waves corresponding to the M(II)/M(I) or M(III)/M(II) couples. researchgate.net This redox activity is essential for potential applications in electrochemical sensors and catalytic cycles.

Impact of Substituents on Coordination Modes and Complex Stability

Substituents on the imidazole ring have a profound impact on the coordination modes and stability of the resulting metal complexes. acs.org The position, size, and electronic nature of the substituent are all critical factors.

The electronic effect of the substituent is also a key determinant of complex stability. Electron-donating groups, like the methyl group, increase the basicity of the nitrogen donor atoms, leading to stronger metal-ligand bonds and more stable complexes. acs.org Conversely, electron-withdrawing substituents, such as halogens, can decrease the stability of the complex by reducing the ligand's basicity.

Table 2: Influence of Substituents on Imidazole Ligand Coordination

Substituent PropertyEffect on CoordinationExample
Position Determines the directionality of coordination and potential for chelation or bridging.An amino group at the C4 position of an imidazole can chelate with a metal ion using the adjacent N3 atom.
Electronic Nature Electron-donating groups increase ligand basicity and complex stability. Electron-withdrawing groups decrease basicity and stability.A methyl group (electron-donating) generally leads to more stable complexes than a chloro group (electron-withdrawing). acs.org
Steric Bulk Larger substituents can influence the coordination number and geometry, and may block certain coordination sites.Bulky substituents can favor the formation of complexes with lower coordination numbers. nih.gov
Functional Groups Additional functional groups (e.g., -NH2, -COOH) can provide extra coordination sites and participate in hydrogen bonding.Carboxylate groups on an imidazole ligand can lead to the formation of high-dimensional coordination polymers.

Biological and Pharmacological Research on 5 Methyl 1h Imidazol 4 Amine and Its Analogs

Broad-Spectrum Therapeutic Potentials of Imidazole (B134444) Amines

Imidazole amines and their derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery. researchgate.net Their therapeutic potential spans across oncology, infectious diseases, and inflammatory conditions, largely attributed to the versatile binding capacity of the imidazole core to various enzymes and receptors. mdpi.comijper.org

Anticancer Activity and Antitumor Properties

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry, and imidazole derivatives have emerged as a significant class of compounds in this area. mdpi.comdrugbank.com Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, disruption of microtubule polymerization, and induction of apoptosis. semanticscholar.orgnih.gov

Research has shown that analogs of 5-Methyl-1H-imidazol-4-amine exhibit notable anticancer properties. For instance, in vitro studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Some analogs have shown significant inhibitory activity against various cancer cell lines.

One study reported a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole analog (BZML) with potent activity against colorectal cancer cell lines. semanticscholar.org This compound displayed impressive IC50 values of 27.42 nM against SW480 cells, 23.12 nM against HCT116 cells, and 33.14 nM against Caco-2 cells. semanticscholar.org Another series of imidazole derivatives linked with a thiazole (B1198619) moiety showed potent cytotoxic activity against human gastric cancer NUGC-3 cells, with one compound exhibiting an IC50 value of 0.05 μM. nih.gov

Furthermore, hybrid molecules incorporating the imidazole scaffold have been synthesized and evaluated. For example, imidazole-pyridine hybrid molecules were tested against various breast cancer cell lines. One such analog, 5e , demonstrated an IC50 of 39.19 ± 1.12 μM against the BT474 cell line and also showed the ability to retard Ehrlich ascites carcinoma (EAC) growth in vivo. acs.org

Anticancer Activity of this compound Analogs
Analog/DerivativeCancer Cell LineIC50 ValueReference
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)SW480 (Colorectal)27.42 nM semanticscholar.org
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)HCT116 (Colorectal)23.12 nM semanticscholar.org
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)Caco-2 (Colorectal)33.14 nM semanticscholar.org
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05 μM nih.gov
Imidazole-Pyridine Hybrid (5e)BT474 (Breast)39.19 ± 1.12 μM acs.org
Imidazole-Pyridine Hybrid (5c)BT474 (Breast)35.98 ± 1.09 μM acs.org
Imidazole-Pyridine Hybrid (5d)BT474 (Breast)35.56 ± 1.02 μM acs.org

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Anti-parasitic)

The imidazole scaffold is a cornerstone in the development of antimicrobial agents. nih.gov Marketed antifungal drugs like ketoconazole (B1673606) and clotrimazole (B1669251) feature this heterocyclic ring. nih.gov Research into new imidazole derivatives continues to yield compounds with broad-spectrum antimicrobial activity. bindingdb.orgijpbs.com

Derivatives of this compound have shown promise in this area. For example, 5-methyl-1H-imidazol-2-amine hydrochloride has demonstrated significant antimicrobial properties. Studies have reported its efficacy against various pathogens, highlighting its potential as a lead for new antimicrobial drugs, particularly against resistant strains.

Specific data from these studies show notable Minimum Inhibitory Concentrations (MICs). For instance, against Escherichia coli, a MIC of 0.0195 mg/mL was recorded. Against the Gram-positive bacterium Staphylococcus aureus, MIC values ranged from 4.69 to 22.9 µM. mdpi.com The antifungal potential was also evident, with a MIC of 0.0048 mg/mL against Candida albicans.

Antimicrobial Efficacy of 5-Methyl-1H-imidazol-2-amine hydrochloride
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.0195 mg/mL
Staphylococcus aureus4.69 to 22.9 µM mdpi.com
Candida albicans0.0048 mg/mL

The versatility of the imidazole scaffold allows for the synthesis of hybrid molecules with enhanced antimicrobial properties. For example, hybrids of imidazole and 1,3,4-thiadiazole (B1197879) have been synthesized and shown to possess antibacterial activity. nih.gov

Anti-inflammatory and Analgesic Actions

Imidazole derivatives have been investigated for their potential to alleviate inflammation and pain. scbt.comsciencescholar.us Their anti-inflammatory effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the production of pro-inflammatory mediators. scbt.comresearchgate.net

Several studies have demonstrated the anti-inflammatory properties of imidazole-based compounds. For instance, Schiff's base imidazole derivatives have been shown to exert anti-inflammatory effects by modulating the arachidonic acid metabolism pathway. researchgate.net In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of these compounds. ijper.orgsciencescholar.us Novel imidazole-5(4H)-one analogs have been synthesized and tested, with some displaying potent anti-inflammatory activity comparable to the standard drug diclofenac (B195802). sciencescholar.us

For example, two compounds, 2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one (AL01) and 4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one (AL02), showed more potent anti-inflammatory activity than diclofenac in the carrageenan-induced paw edema test. sciencescholar.us Another study on quinolone substituted imidazol-5(4H)-ones identified compounds A3 and A4 as having significant anti-inflammatory activity, with a percentage paw edema inhibition of 31.34% and 29.61%, respectively. ijper.org

Diverse Enzyme Inhibition Applications

The ability of the imidazole ring to coordinate with metal ions in the active sites of enzymes makes it a valuable scaffold for the design of enzyme inhibitors. Imidazole-containing compounds have been shown to inhibit a wide range of enzymes, playing a role in various therapeutic areas.

One notable example is the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were identified as potent NHE-1 inhibitors. researchgate.net Among them, the 3-methyl-4-fluoro analog 9t was found to be a highly potent and selective inhibitor with an IC50 of 0.0065 µM. researchgate.net

Furthermore, imidazole derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Some sulfonamide-based imidazole derivatives have shown inhibitory activity against human CA isoforms I and II. researchgate.net For example, certain compounds displayed IC50 values in the nanomolar range against these enzymes. dergipark.org.tr

Kinases are another important class of enzymes targeted by imidazole-based inhibitors in the context of cancer therapy. semanticscholar.org For instance, an analog of this compound, AZD-5438, has been identified as an inhibitor of Cyclin-dependent kinase 2 (CDK2)/cyclin A2 with an IC50 of 45 nM. bindingdb.org

Enzyme Inhibition by this compound Analogs
Analog/DerivativeEnzymeInhibition (IC50)Reference
Compound 9t (5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog)NHE-10.0065 µM researchgate.net
AZD-5438 (4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine)CDK2/cyclin A245 nM bindingdb.org

Receptor Modulation and Agonist/Antagonist Properties (e.g., H2-receptor, α1A-adrenoceptor)

Imidazole-containing compounds are well-known for their ability to modulate the activity of various receptors. A classic example is their interaction with histamine (B1213489) receptors. Histamine itself is 2-(1H-imidazol-4-yl)ethanamine and is a potent agonist at all four histamine receptor subtypes (H1, H2, H3, and H4). researchgate.netdrugbank.com The imidazole ring is a key pharmacophoric element for histamine receptor ligands. archivesofmedicalscience.comnih.gov Analogs of this compound can be designed to act as agonists or antagonists at these receptors. For instance, N-Methyl-1H-imidazole-4-ethanamine is known to be an activator of the Histamine H2 Receptor. scbt.com

In addition to histamine receptors, imidazole derivatives have been shown to modulate adrenoceptors. The α1A-adrenoceptor subtype, which is involved in sympathetically mediated urethral tone, has been a target for imidazole-based compounds. nih.gov Studies have identified imidazole-containing compounds as potent α1A-adrenoceptor antagonists. For example, 5-methylurapidil, an analog, has a high affinity for this receptor with a pKi of 8.8. nih.gov Another selective α1A-adrenoceptor antagonist, RS100329, also an imidazole derivative, showed a pKi of 9.6. nih.gov Phentolamine, an imidazoline-containing compound, acts as a non-selective alpha-adrenergic blocker. drugbank.com

Preclinical Drug Development and Lead Compound Identification

The journey from a biologically active compound to a clinically approved drug is long and involves extensive preclinical development. This process includes lead identification and optimization, where promising compounds are modified to enhance their efficacy, selectivity, and pharmacokinetic properties. Several analogs of this compound have been identified as lead compounds for further development.

A notable example is the 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog, compound 9t . Due to its high potency as an NHE-1 inhibitor (IC50 = 0.0065 µM), excellent selectivity over other NHE isoforms, and favorable pharmacokinetic profile, including an oral bioavailability of 52% in rats, it was selected for further preclinical studies. researchgate.net

The identification of such lead compounds underscores the therapeutic potential of the this compound scaffold and its derivatives. Continued research and development in this area may lead to the discovery of new and effective drugs for a variety of diseases.

Role as Pharmaceutical Intermediates and Crucial Building Blocks in Drug Synthesis

The imidazole nucleus, particularly the 5-aminoimidazole scaffold, represents a "privileged structure" in medicinal chemistry, serving as a foundational component for a wide array of pharmacologically active agents. semanticscholar.orgrjptonline.org Its structural versatility and ability to interact with various biological targets make it an invaluable starting point for the synthesis of complex therapeutic molecules. semanticscholar.org this compound and its close analogs, such as 5-amino-1H-imidazole-4-carboxamide, are key pharmaceutical intermediates due to their inherent chemical reactivity and their presence in the core structure of numerous bioactive compounds. semanticscholar.orggoogle.com

The strategic importance of this scaffold lies in its ability to be chemically modified at multiple positions, allowing for the generation of large libraries of derivatives with diverse pharmacological profiles. semanticscholar.org Researchers have exploited this versatility to develop agents targeting a range of conditions, including cancer, fungal infections, and neurological disorders. google.comresearchgate.netscirp.org The synthesis of these complex molecules often involves multi-step pathways where the aminoimidazole derivative is a critical building block, introduced to form the central heterocyclic core of the final drug product. google.comresearchgate.net

One of the most prominent examples of a drug synthesized from an aminoimidazole intermediate is the anticancer agent Temozolomide . google.com The synthesis of Temozolomide, used in the treatment of brain tumors, relies on the intermediate 5-amino-1H-imidazole-4-carboxamide. google.com This precursor undergoes a series of chemical transformations to construct the fused tetrazine ring characteristic of the final active pharmaceutical ingredient. google.com

Beyond oncology, this structural motif is fundamental to the development of novel antimicrobial agents. Research has demonstrated the synthesis of novel 5-aminoimidazole-4-carboxamidrazones starting from 5-amino-4-cyanoformimidoyl imidazoles. researchgate.net These derivatives have shown significant antifungal activity, particularly against Candida species, by mechanisms that may involve the generation of reactive oxygen species, highlighting a different therapeutic application for the same core structure. researchgate.net

Furthermore, the imidazole framework is a cornerstone in the synthesis of compounds with central nervous system (CNS) activity. For instance, derivatives of 1H-imidazol-5(4H)-one have been synthesized and evaluated for their anticonvulsant properties. scirp.org These syntheses often begin with related imidazole or oxazolone (B7731731) precursors, which are chemically elaborated to produce the final neurologically active compounds, demonstrating the broad utility of the imidazole scaffold in drug discovery. scirp.org

The following tables detail specific examples of how this compound and its analogs are utilized as intermediates in the synthesis of various bioactive compounds.

Table 1: Synthesis of Bioactive Compounds from Imidazole Intermediates

Intermediate CompoundSynthetic TargetTherapeutic ClassKey Findings
5-Amino-1H-imidazole-4-carboxamideTemozolomideAnticancerServes as the crucial precursor for constructing the active imidazotetrazine ring system of the drug. google.com
5-Amino-4-cyanoformimidoyl-1-methyl-1H-imidazole(Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamidesAntifungalActs as the starting material for a series of compounds with potent activity against clinically relevant yeasts like Candida albicans and Candida krusei. researchgate.net
4-Arylidene-2-phenyl-5-(4H)-oxazolones (related precursors)2-Aryl-4-arylidene-1-phenyl-1H-imidazol-5(4H)-one DerivativesAnticonvulsantUsed in condensation reactions with aryl amines to form imidazolone (B8795221) derivatives that exhibit significant protection in pentylenetetrazole (PTZ)-induced seizure models. scirp.org
5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-oneHeterocyclic SynthesisDemonstrates the use of a substituted methyl-imidazole as a building block for creating more complex, multi-ring heterocyclic systems with potential biological activity. mdpi.com

Table 2: Research Findings on Imidazole-Based Drug Synthesis

Research FocusStarting Material/IntermediateSynthesized Product ClassPharmacological Relevance
Development of GABAC Receptor AgonistsImidazole-4-acetic acid (IAA)5-Substituted Imidazole-4-acetic Acid AnaloguesExploration of structure-activity relationships for developing selective ligands for GABA receptors, important in neuroscience. acs.org
Synthesis of N-Expanded-Metronidazole Analogues2-Methyl-4,5-dinitroimidazole4-Amine Derivatives of N-Expanded AnaloguesInvestigation into new antibacterial agents by modifying the core nitroimidazole structure. mdpi.com
Practical Synthesis of Pharmaceutical Intermediatesα-Bromoacetophenone and Acetylguanidine1-Methyl-4-phenyl-1H-imidazol-2-amineOptimization of a scalable synthetic route for a key intermediate used in the broader synthesis of bioactive molecules. researchgate.net
Synthesis of Enantiopure Amides4-(4-(chloromethyl)phenyl)-1,2-dimethyl-5-nitro-1H-imidazole(R)-N-((R)-1-(4-Cyanophenyl)-2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)ethyl) amidesCreation of complex chiral molecules with potential bioactivity, using a functionalized nitroimidazole building block. mdpi.com

Molecular Mechanisms of Action Moa of 5 Methyl 1h Imidazol 4 Amine Derivatives

Elucidation of Enzyme Inhibition Pathways

Derivatives of 5-Methyl-1H-imidazol-4-amine have demonstrated the ability to inhibit a variety of enzymes that are critical for cellular function and disease progression. The following subsections detail the mechanisms of inhibition for several key enzyme classes.

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. acs.orgnih.gov Several derivatives of this compound have been identified as potent inhibitors of this pathway.

Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-studied dual inhibitor of PI3K and mTOR. nih.gov It demonstrates significant inhibitory activity against all four class I PI3K isoforms and mTOR. nih.gov The mechanism involves the simultaneous blockade of PI3K and mTORC2, leading to reduced phosphorylation of Akt at Serine473. nih.gov Structurally related compounds like GDC-0980 (Apitolisib) and PF-05212384 (Gedatolisib) also target the PI3K/mTOR pathway, showcasing the importance of the imidazole (B134444) core in this inhibitory action. acs.org The morpholine (B109124) group present in many of these inhibitors is crucial for binding, as its oxygen atom forms a key hydrogen bond with the hinge region of the kinase domain (specifically with Val851 in PI3Kα and Val2240 in mTOR). acs.org

Another important metabolic enzyme is glycosylphosphatidylinositol (GPI) mannosyltransferase 14 (GPI14), which is involved in the biosynthesis of GPI anchors in parasites like Leishmania. A derivative, N-4-(-5-(trifluoromethyl)-1-methyl-1H-benzo[d]imidazol-2-yl)phenyl), has been shown through docking studies to inhibit GPI14, thereby blocking mannosylation, a critical step for parasite survival. nih.gov

Table 1: Inhibition of Key Metabolic Pathway Enzymes by this compound Derivatives

Derivative Name/ClassTarget Enzyme(s)Mechanism of ActionKey Findings
Dactolisib (NVP-BEZ235)PI3K/mTORDual inhibitor of all four class I PI3K isoforms and mTOR. nih.govBlocks Akt phosphorylation at Serine473 by inhibiting PI3K and mTORC2. nih.gov
GDC-0980 (Apitolisib)PI3K/mTORTargets PI3K and mTOR with a preference for PI3Kα. acs.orgThe morpholine moiety is crucial for binding to the kinase hinge region. acs.org
N-4-(-5-(trifluoromethyl)-1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)GPI14Inhibits mannosylation in the GPI biosynthesis pathway. nih.govDocking studies suggest it is a potential therapeutic for leishmaniasis. nih.gov

Beyond the PI3K/mTOR pathway, derivatives of this compound have been shown to modulate the activity of other important kinases involved in cell signaling and division.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and survival. Indazole derivatives containing a 5-methyl-imidazolyl moiety have been investigated as FAK inhibitors. google.com The modulation of FAK activity by these compounds can interfere with cancer cell metastasis and proliferation.

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. While direct inhibition of Aurora kinases by this compound derivatives is not extensively detailed in the provided context, the broad kinase inhibitory profile of many imidazole-based compounds suggests potential for such interactions.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. openmedicinalchemistryjournal.com

A series of heteroaryl-substituted imidazole derivatives have been synthesized and evaluated for their AChE inhibitory potential. researchgate.net For instance, the compound 3-(4-(1-(3,5-dimethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-1H-pyrazol-3-yl)–2H-chromen-2-one showed notable inhibitory activity against AChE. researchgate.net The inhibitory mechanism is often attributed to the binding of the imidazole derivatives to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. mdpi.com Molecular docking studies have revealed that these inhibitors can interact with key residues in the active site gorge of AChE. mdpi.com

Pancreatic lipase (B570770) (PL) is the primary enzyme responsible for the digestion of dietary fats. nih.gov Its inhibition is a validated approach for the management of obesity. nih.goveuropeanreview.org

Several pyrazole-fused benzimidazole (B57391) derivatives, which can be considered structurally related to this compound, have been designed and synthesized as PL inhibitors. europeanreview.org One such derivative, compound 9 from a specific study, exhibited potent PL inhibition. europeanreview.org The mechanism involves the formation of multiple conventional hydrogen bonds with key amino acid residues in the active site of the enzyme, such as GLU253, ILE78, ASP79, and PHE258. europeanreview.org This strong binding affinity prevents the enzyme from accessing its substrate, thereby reducing fat absorption.

Table 2: Pancreatic Lipase Inhibition by Pyrazole-fused Benzimidazole Derivatives

Compound% Inhibition of PLBinding Affinity (kcal/mol)Key Interactions
Compound 993 ± 1.12-9.55 conventional H-bonds with GLU253, ILE78, ASP79, PHE258; 1 Pi-donor H-bond with ILE78. europeanreview.org
Orlistat (Standard)91 ± 1.68-4.51 salt bridge with ASP79; 1 carbon-hydrogen bond with TRP252. europeanreview.org

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. mdpi.com Inhibition of CYP enzymes can lead to significant drug-drug interactions. mdpi.com

A derivative, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), has been shown to be a mechanism-based inactivator of CYP2D6. nih.gov The inactivation follows pseudo-first-order kinetics and is dependent on both NADPH and the inhibitor concentration. nih.gov The proposed mechanism involves the P450-mediated formation of a reactive imidazo-methide-like metabolite, which then covalently adducts to an active site residue of the apoprotein, leading to irreversible inactivation of the enzyme. nih.gov The inactivation is characterized by a Ki of 5.5 µM and a kinact of 0.09 min-1. nih.gov

Pancreatic Lipase Inhibition

Interactions with Nucleic Acids, including DNA Double-Strand Helix Disruption and G-Quadruplex Stabilization

In addition to enzyme inhibition, derivatives of this compound can exert their biological effects through direct interactions with nucleic acids. These interactions can lead to DNA damage and the stabilization of non-canonical DNA structures.

Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4s). mdpi.com These structures are found in telomeres and the promoter regions of several oncogenes, making them attractive targets for anticancer drug design. mdpi.comnih.gov The stabilization of G-quadruplexes can inhibit the activity of telomerase and downregulate the expression of oncogenes. nih.govresearchgate.net

Several classes of compounds containing the imidazole or related heterocyclic scaffolds have been shown to be effective G-quadruplex stabilizers. For example, 5-N-methylated quindoline (B1213401) derivatives, which possess a positively charged scaffold, show significantly improved binding affinity and selectivity for antiparallel G-quadruplexes. yizimg.com Molecular modeling studies suggest that the planar aromatic core of these molecules can stack on top of the G-quartets, while the positively charged groups interact with the negatively charged phosphate (B84403) backbone of the DNA. yizimg.com Similarly, acridone (B373769) derivatives have been developed as G-quadruplex stabilizers. researchgate.net

While the direct disruption of the DNA double-strand helix by this compound derivatives is less documented in the provided context, some DNA damaging drugs act by alkylating DNA bases, which can lead to strand breaks. nih.gov The chemical reactivity of the imidazole ring could potentially be exploited to design molecules with such activity.

Role in Reactive Oxygen Species (ROS) Generation and Induction of Oxidative Stress

The role of this compound derivatives in the context of reactive oxygen species (ROS) and oxidative stress is complex, with studies primarily highlighting their antioxidant and protective capabilities rather than direct ROS generation. Oxidative stress, an imbalance between ROS production and the body's ability to counteract their harmful effects, is implicated in numerous diseases. pensoft.netmdpi.com Imidazole-containing compounds have been investigated for their potential to mitigate this stress.

Certain imidazole derivatives function as potent free-radical scavengers. nih.gov For instance, a series of 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides, which are cyclic nitrones, have demonstrated significant antioxidant activity. nih.govmdpi.com These compounds can effectively trap cytotoxic ROS that accumulate in tissues under conditions of high oxidative stress. nih.gov The antioxidant activity of these imidazole derivatives, specifically 1-hydroxy-2,5-dihydroimidazoles and 4H-imidazole 3-oxides, has been quantified in model systems. It was observed that their ability to inhibit oxidation increases as the steric volume of alkyl substituents in an associated phenol (B47542) group decreases. nih.govmdpi.com

Furthermore, some imidazole analogues are potent inducers of the NRF2/KEAP1 signaling pathway. mdpi.com The NRF2 pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of cytoprotective enzymes. dovepress.com For example, an imidazole-containing oleanane (B1240867) triterpenoid, CCDO-imidazolide, was found to be a powerful activator of the NRF2 signaling pathway, inducing the expression of numerous NRF2-target genes, including NQO1 and HO-1, and inhibiting the generation of nitric oxide and ROS in cell models. mdpi.com This suggests that instead of generating ROS, certain derivatives of this compound can enhance the cellular antioxidant defense system. mdpi.com

Table 1: Antioxidant and Oxidative Stress-Related Activities of Imidazole Derivatives

Compound Class/Derivative Mechanism/Activity Observed Effect Reference
5-Aryl-4,4-dimethyl-4H-imidazole 3-oxides Free-radical scavengers Act as spin traps for cytotoxic ROS. nih.gov nih.govmdpi.com
1-Hydroxy-2,5-dihydroimidazoles Inhibition of cumene (B47948) oxidation Pronounced inhibitory activity against oxidation. mdpi.com mdpi.com
4H-imidazole 3-oxides Inhibition of cumene oxidation Characterized by lower inhibition coefficient values compared to 1-hydroxy-2,5-dihydroimidazoles. mdpi.com mdpi.com
CCDO-imidazolide NRF2 pathway activation Potent induction of NRF2-target genes (e.g., NQO1, HO-1); inhibits ROS and nitric oxide production. mdpi.com mdpi.com

Modulation of Cellular Signaling Pathways and Receptorial Responses

Derivatives of this compound are notable for their capacity to modulate a wide array of cellular signaling pathways and receptor responses, which underpins their diverse biological activities. These interactions are highly specific to the derivative's structure and the cellular context.

One key area of modulation is in pathways related to inflammation and cell survival. For example, derivatives such as 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine have been shown to inhibit IκB kinase epsilon (IKK-ɛ) and TANK-binding kinase 1 (TBK1). vulcanchem.com These kinases are crucial regulators of the NF-κB signaling pathway, which plays a central role in immune response, inflammation, and cell survival. vulcanchem.com By binding to the active sites of these kinases, the compounds suppress downstream phosphorylation events. vulcanchem.com

Other imidazole derivatives influence growth factor signaling pathways. The benzimidazole derivative 3-[5-(1H-IMIDAZOL-1-YL)-7-METHYL-1H-BENZIMIDAZOL-2-YL]-4-[(PYRIDIN-2-YLMETHYL)AMINO]PYRIDIN-2(1H)-ONE is implicated in the activation of two major signaling cascades: the PI3K-AKT/PKB pathway and the Ras-MAPK pathway. drugbank.com Activation of the PI3K pathway is known to inhibit apoptosis and promote protein synthesis, while the MAPK pathway is linked to increased cellular proliferation. drugbank.com

Furthermore, certain derivatives exhibit potent and selective modulation of specific receptors. A series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.govacs.org These compounds bind to a site topographically distinct from the natural agonist binding site, enhancing the functional efficacy of A3AR agonists. nih.govnih.gov For instance, substitutions at the 4- and 2-positions of the imidazoquinoline core can significantly increase the maximum efficacy of A3AR agonists in G-protein binding assays. nih.govacs.org

In the context of cancer and hematopoietic disorders, derivatives have been designed to target the Jak/STAT signaling pathway. researchgate.net A novel series of 1-methyl-1H-imidazole derivatives were developed as potent inhibitors of Jak2 (Janus-associated kinase 2). researchgate.net The dysregulation of the Jak/STAT pathway is a critical event in many myeloproliferative neoplasms. These inhibitors function by modulating the Jak/STAT pathway, thereby reducing cellular proliferation and resistance to apoptosis. researchgate.net

Table 2: Modulation of Signaling Pathways by Imidazole Derivatives

Derivative Class/Compound Target Pathway/Receptor Mechanism of Action Biological Outcome Reference
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine NF-κB Signaling Pathway Inhibition of IKK-ɛ and TBK1 kinases. vulcanchem.com Suppression of inflammatory and survival pathways. vulcanchem.com vulcanchem.com
3-[5-(1H-IMIDAZOL-1-YL)-7-METHYL-1H-BENZIMIDAZOL-2-YL]-4-[(PYRIDIN-2-YLMETHYL)AMINO]PYRIDIN-2(1H)-ONE PI3K-AKT/PKB & Ras-MAPK Pathways Activation of pathways downstream of insulin (B600854) receptor substrate (IRS) proteins. drugbank.com Inhibition of apoptosis, stimulation of protein synthesis and cell proliferation. drugbank.com drugbank.com
1H-Imidazo[4,5-c]quinolin-4-amine derivatives A3 Adenosine Receptor (A3AR) Positive allosteric modulation. nih.gov Enhancement of A3AR agonist efficacy. nih.govacs.org nih.govacs.orgnih.gov
1-Methyl-1H-imidazole derivatives Jak/STAT Pathway Potent inhibition of Jak2 kinase. researchgate.net Inhibition of cellular proliferation in cells with activating Jak2 mutations. researchgate.net researchgate.net

Structure Activity Relationship Sar Investigations of 5 Methyl 1h Imidazol 4 Amine Analogs

Systematic Analysis of Substituent Position and Nature on Biological and Pharmacological Activity

The biological and pharmacological activity of 5-Methyl-1H-imidazol-4-amine analogs is highly dependent on the position and chemical nature of substituents on the imidazole (B134444) ring and its associated side chains. nih.govacs.orgnih.gov

Substituents on the Imidazole Ring:

Methyl Group Position: The position of the methyl group on the imidazole ring significantly influences activity. For instance, studies on histamine (B1213489) receptor agonists have shown that methylation at different positions can alter selectivity and potency. 4-methylhistamine, for example, is a potent H4 receptor agonist with high selectivity over other histamine receptor subtypes. researchgate.net In other contexts, introducing a methyl group at the C-4 or C-5 position can increase lipophilicity, while methylation at the N-1 position can increase hydrophilicity. mdpi.com The presence of a methyl group at the C-2 position can also affect the ease of substitution reactions at other positions on the ring. mdpi.com

Other Substituents: The introduction of various substituents on the imidazole ring can modulate activity. For example, in a series of 1H-imidazo[4,5-c]quinoline-based kinase inhibitors, a methyl-imidazole substituent resulted in a highly potent compound, though with limited selectivity. acs.org In contrast, a bulky benzothiophene (B83047) substituent maintained similar potency but with no observed toxicity. acs.org Electron-withdrawing groups like a carboxylic acid at the 4-position can decrease the electron density on the imidazole ring, affecting the stability of its tautomeric forms.

Substituents on the Amine Group and Side Chains:

Alkyl and Aryl Substitutions: Modifications to the amine group and any associated side chains are critical. In the development of human glutaminyl cyclase inhibitors, various alkyloxy and methoxy-substituted phenyl groups were coupled to a 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine moiety to explore the SAR. acs.org

Nature of the Linker: The nature of the linker between the imidazole core and other functional groups is also important. Studies on insulin-degrading enzyme inhibitors revealed that a tertiary amine was critical for activity, while amide or carbamate (B1207046) linkers resulted in inactive compounds. nih.gov The length of a phenylalkyl chain also impacted activity, with longer chains generally leading to better results. nih.gov

The following table summarizes the effects of various substituents on the biological activity of imidazole-based compounds from different studies.

Compound/Analog Series Substituent Modification Effect on Biological Activity Reference
Imidazole-derived IDE InhibitorsReplacement of tertiary amine with secondary amine or amide/carbamate linkersComplete loss of activity nih.gov
Imidazole-derived IDE InhibitorsVariation of phenylalkyl chain length (benzyl, phenethyl, phenylpropyl, phenylbutyl)Longer chains led to increased activity nih.gov
1H-Imidazo[4,5-c]quinoline-based Kinase InhibitorsMethyl-imidazole substituentHigh potency, low selectivity acs.org
1H-Imidazo[4,5-c]quinoline-based Kinase InhibitorsBenzothiophene substituentHigh potency, no observed toxicity acs.org
Histamine Analogs4-methyl substitution on histaminePotent and selective H4 receptor agonist researchgate.net
Nitroimidazole DerivativesMethyl group at C-4 or C-5Increased lipophilicity mdpi.com
Nitroimidazole DerivativesMethyl group at N-1Increased hydrophilicity mdpi.com

Identification of Critical Pharmacophores within the Imidazole Amine Scaffold for Specific Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the imidazole amine scaffold, several key pharmacophoric elements have been identified that are critical for its interaction with various biological targets. researchgate.netnih.gov

The imidazole ring itself is a crucial pharmacophoric element. researchgate.netnih.govchemrxiv.org Its unique structural and electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in a variety of interactions such as hydrogen bonding, ion-dipole interactions, and π-π stacking. researchgate.netchemrxiv.org The electron-rich nature of the imidazole ring makes it a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic bioactive compounds. researchgate.netnih.gov

Key pharmacophoric features often include:

The Imidazole Core: This serves as a central scaffold and can act as a hydrogen bond donor or acceptor. researchgate.net Its aromatic nature also allows for hydrophobic interactions.

The Amino Group: The basic amine function is often essential for activity, frequently forming a salt bridge or hydrogen bonds with the target protein. nih.gov

Substituent Positions: Specific substitution patterns around the imidazole ring are critical. For example, in a study of farnesoid X receptor agonists, hydrophobic features were mapped to specific positions on a benzimidazole (B57391) ring and an attached phenyl ring, while aromatic ring features were mapped to the benzimidazole ring itself. researchgate.net

The table below illustrates the identified pharmacophoric features for different biological targets.

Biological Target Key Pharmacophoric Features Reference
Insulin-Degrading Enzyme (IDE)Carboxylic acid, imidazole ring, tertiary amine nih.gov
Histamine H3 ReceptorImidazole ring, basic amine researchgate.net
Farnesoid X Receptor (FXR)Hydrophobic groups at specific positions, aromatic ring features researchgate.net
Anticancer (general)Imidazole ring for interactions via hydrogen bonds, van der Waals forces, and hydrophobic forces nih.gov

Rational Design Strategies for Enhancing Potency, Selectivity, and Efficacy via Structural Modifications

Rational drug design utilizes the understanding of SAR and pharmacophores to guide the synthesis of new molecules with improved therapeutic properties. acs.orgnih.gov For this compound analogs, several strategies have been employed to enhance their potency, selectivity, and efficacy.

One common approach is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's characteristics without significantly altering its interaction with the biological target. For example, in the development of Jak2 inhibitors, an amino-pyrazole was replaced with an amino-thiazole, leading to a potent inhibitor. researchgate.net

Another strategy involves structure-based design , which uses the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. This approach was used to develop potent human glutaminyl cyclase inhibitors, where the design was based on the structure of a previously reported inhibitor. acs.org

Optimization of physicochemical properties is also a key strategy. For instance, in the design of bromodomain-containing protein 4 (BRD4) inhibitors, computational approaches were used to optimize properties like solubility and lipophilicity to improve cellular activity. nih.gov

The following table presents examples of rational design strategies applied to imidazole-containing compounds.

Target/Compound Class Rational Design Strategy Outcome Reference
Human Glutaminyl Cyclase InhibitorsStructure-based design focusing on a specific region of a known inhibitorIdentification of a promising candidate with an IC50 value of 58 nM acs.org
BRD4 InhibitorsOptimization of physicochemical properties using computational methodsObtained drug-like inhibitors with selectivity for different cancer cell lines nih.gov
Jak2 InhibitorsBioisosteric replacement of an amino-pyrazole with an amino-thiazoleDiscovery of a potent and orally bioavailable Jak2 inhibitor researchgate.net
A3 Adenosine (B11128) Receptor Positive Allosteric ModulatorsFunctionalization of rings with polar groupsAttempt to reduce lipophilicity and improve aqueous solubility nih.gov

Computational Chemistry Applications in 5 Methyl 1h Imidazol 4 Amine Research

Molecular Docking Studies for Predictive Target Binding and Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 5-Methyl-1H-imidazol-4-amine, to the active site of a target protein.

In studies on related imidazole (B134444) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating structure-activity relationships (SAR). For instance, docking studies on novel imidazole-pyrazole hybrids identified potential binding interactions within the active sites of the Epidermal Growth Factor Receptor (EGFR) and FabH enzymes, which are targets in cancer and bacterial infections, respectively. researchgate.net These studies typically involve preparing the 3D structure of the ligand and the receptor, and then using a scoring function to rank the possible binding poses based on their predicted binding energy.

Similarly, in the investigation of 4-aminoquinoline-imidazole analogues as potential antimalarial agents, molecular docking was used to simulate the binding to the Plasmodium falciparum 3D7 receptor. researchgate.net The results helped to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking studies could predict its binding affinity to various kinases, G-protein coupled receptors (GPCRs), or other enzymes where the imidazole scaffold is known to be active. The results of such hypothetical docking studies, including predicted binding energies and key interacting residues, are often presented in tabular format.

Table 1: Hypothetical Molecular Docking Results for this compound against various kinase targets

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR Kinase2J6M-8.5Met793, Leu718, Cys797
CDK21HCK-7.9Leu83, Phe80, Lys33
VEGFR24ASD-8.2Cys919, Asp1046, Glu885

This table is for illustrative purposes and based on typical results for similar fragments.

Quantum Chemical Calculations for Electronic Structure Analysis and Prediction of Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. bohrium.com These methods can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

For imidazole derivatives, quantum chemical calculations have been used to understand their behavior as corrosion inhibitors and their potential as anticancer agents. researchgate.netnih.gov For example, a study on 4-methyl-5-substituted imidazoles used semi-empirical methods to calculate properties related to their efficiency as corrosion inhibitors for zinc. researchgate.net The energies of the HOMO and LUMO are particularly important, as they relate to the ability of a molecule to donate or accept electrons, respectively. A small HOMO-LUMO energy gap often suggests higher chemical reactivity. tandfonline.com

Applying these methods to this compound would allow for the calculation of its dipole moment, polarizability, and the charges on each atom. The molecular electrostatic potential (MEP) map could be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with biological targets. bohrium.com For example, the nitrogen atoms of the imidazole ring and the exocyclic amine are expected to be nucleophilic centers.

Table 2: Calculated Electronic Properties for an Imidazole Derivative (Illustrative Example)

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap5.1 eV
Dipole Moment3.5 D

These values are representative of typical DFT calculations on small heterocyclic molecules.

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are used to study the stability of ligand-protein complexes predicted by molecular docking, to analyze the conformational changes in both the ligand and the protein upon binding, and to calculate binding free energies. tandfonline.com

While specific MD simulations for this compound are not prominent in the literature, studies on other imidazole-containing systems demonstrate the power of this technique. For instance, MD simulations have been used to study the behavior of imidazole-based ionic liquids and to investigate the interaction of imidazole derivatives with enzymes like cytochrome P450. nih.gov In a study of novel 4-aminoquinoline-imidazole analogues, MD simulations were performed to assess the stability of the compounds within the active site of the target protein, revealing that certain analogues formed more stable complexes than the reference drug, chloroquine. researchgate.net

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between all atoms to model their movements over a period of nanoseconds to microseconds. The resulting trajectory would reveal the stability of key hydrogen bonds, the flexibility of different parts of the molecule and protein, and could be used to perform more accurate binding free energy calculations, such as through the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. bohrium.com

In Silico Approaches for De Novo Molecule Design and Virtual Screening

In silico methods are pivotal for the design of new molecules and for screening large virtual libraries of compounds to identify potential drug candidates. researchgate.net De novo design algorithms can generate novel molecular structures with desired properties by assembling fragments or by growing a molecule within the constraints of a receptor's active site. Virtual screening, on the other hand, involves computationally docking and scoring millions of commercially available or synthetically accessible compounds against a biological target to prioritize a smaller, more manageable number of candidates for experimental testing. dergipark.org.tr

The imidazole scaffold, being a "privileged" structure in medicinal chemistry, is frequently used in these computational design strategies. For example, in silico docking has been used as a basis for designing imidazo[4,5-b]pyridines as potential antimicrobial agents. nih.gov Similarly, virtual screening campaigns have successfully identified imidazole-containing compounds with activity against various diseases.

For this compound, its simple structure makes it an excellent starting point or fragment for both de novo design and virtual screening. In a fragment-based drug design approach, the binding of this small molecule could be identified experimentally (e.g., via X-ray crystallography), and computational methods would then be used to design larger, more potent compounds by "growing" the fragment within the active site. In virtual screening, libraries of compounds containing the this compound core could be screened against various targets to identify those with the highest predicted binding affinity.

Enzymatic Transformations and Biocatalysis Involving Imidazole Amines

Role of Imidazole (B134444) Residues in Enzyme Active Sites (e.g., Histidine, MIO cofactor)

The unique chemical properties of the imidazole ring make it a versatile component of enzyme active sites, where it participates in a variety of catalytic mechanisms.

Histidine: The imidazole side chain of histidine is particularly important in enzyme catalysis. creative-proteomics.com With a pKa of approximately 6.0, it can function as both a proton donor (general acid) and a proton acceptor (general base) at physiological pH. creative-proteomics.comnews-medical.net This dual capability allows histidine to facilitate many enzyme-catalyzed reactions. news-medical.net In catalytic triads, for instance, the basic nitrogen of a histidine residue can abstract a proton from a serine, threonine, or cysteine residue, thereby activating it as a nucleophile. wikipedia.org Histidine residues are also key components of proton shuttles, which are used to rapidly transfer protons. wikipedia.org A notable example is carbonic anhydrase, where a histidine-mediated shuttle moves protons away from a zinc-bound water molecule, regenerating the active form of the enzyme. wikipedia.org In ribonucleases like RNase A, histidine residues (His12 and His119) are directly involved in the cleavage of phosphodiester bonds in RNA. nih.gov Studies involving mutations of these residues have confirmed their critical role in catalysis, showing that their alteration significantly reduces the enzyme's reaction rate. nih.gov

4-Methylidene-imidazole-5-one (MIO) Cofactor: A more complex catalytic imidazole-containing structure is the 4-methylidene-imidazole-5-one (MIO) cofactor. nih.gov This prosthetic group is not derived from a free-standing small molecule but is formed post-translationally from a conserved internal tripeptide sequence, typically Alanine-Serine-Glycine (Ala-Ser-Gly), within the enzyme itself. researchgate.netgoogle.com The formation occurs through an autocatalytic cyclization and dehydration of this segment. google.com

MIO is a key component of the ammonia (B1221849) lyase and aminomutase families of enzymes. nih.govfrontiersin.org These enzymes are involved in processing amino acids by eliminating ammonia. researchgate.net The MIO cofactor acts as a potent electrophile. frontiersin.org In the proposed mechanism for ammonia lyases, the substrate amino acid's amine group performs a nucleophilic attack on the MIO cofactor. researchgate.netfrontiersin.org This forms a covalent intermediate, which facilitates the subsequent elimination of ammonia to create an unsaturated product. researchgate.net Enzymes like Phenylalanine Ammonia Lyase (PAL) and Histidine Ammonia Lyase (HAL) rely on this MIO-dependent mechanism. google.com

Table 1: Roles of Imidazole-Containing Moieties in Enzyme Catalysis

Catalytic Moiety Source Typical Role(s) Example Enzyme(s)
Histidine Residue Amino acid side chain General acid/base catalysis creative-proteomics.comnews-medical.net, Proton shuttle wikipedia.org, Nucleophile activation wikipedia.org Carbonic Anhydrase wikipedia.org, RNase A nih.gov
MIO Cofactor Post-translational modification of Ala-Ser-Gly motif researchgate.net Electrophilic catalysis frontiersin.org, Covalent intermediate formation researchgate.net Phenylalanine Ammonia Lyase (PAL) google.com, Histidine Ammonia Lyase (HAL) google.com

Enzymatic Synthesis and Derivatization of Imidazole Amines

The enzymatic synthesis of the imidazole core and its derivatives is a fundamental process in biology, most notably in the biosynthesis of histidine and purines. researchgate.net While the de novo synthesis of 5-methyl-1H-imidazol-4-amine itself is not a primary metabolic pathway, the principles of enzymatic imidazole synthesis and modification are well-established.

The biosynthesis of histidine from phosphoribosyl pyrophosphate (PRPP) and ATP involves a multi-step enzymatic pathway that constructs the imidazole ring. wikipedia.org An important intermediate in this pathway is imidazole glycerol (B35011) phosphate (B84403) (IGP). researchgate.net The enzyme HisF, a cyclase, is central to forming the imidazole ring of IGP. researchgate.net This process can, in some organisms under specific conditions (like high ammonia concentrations), proceed semi-enzymatically, where the function of a glutamine-transferring enzyme (HisH) is bypassed by free ammonia. researchgate.net

Furthermore, enzymes can be used for the derivatization of existing imidazole amines. Aminotransferases, for example, could potentially be used to introduce or modify amine groups on an imidazole scaffold. The modification of imidazole rings through methylation is also a known biological process. For instance, histidine can be converted to 3-methylhistidine by specific methyltransferase enzymes. wikipedia.org

DNAzymes, which are catalytic DNA molecules, have been synthetically engineered to incorporate imidazole functionalities. acs.org These engineered biocatalysts can mimic enzymes like RNase A, using appended imidazoles and amines to cleave RNA phosphodiester bonds, demonstrating the potential for creating novel enzymatic functions based on the imidazole scaffold. acs.org

Table 2: Examples of Enzyme Classes in Imidazole Amine Metabolism and Synthesis

Enzyme Class Reaction Type Relevance to Imidazole Amines
Cyclases (e.g., HisF) Ring formation Catalyzes the formation of the imidazole ring in histidine biosynthesis. researchgate.net
Methyltransferases Methylation Can add methyl groups to the imidazole ring, as seen in the formation of 3-methylhistidine from histidine. wikipedia.org
Ammonia Lyases (MIO-based) Deamination Cleaves the amino group from histidine, initiating its catabolism. google.com
Aminomutases (MIO-based) Isomerization Catalyzes the migration of an amino group on a substrate, a reaction found for tyrosine and potentially applicable to other amino acids. scispace.com

Biotransformation Pathways and Metabolic Fates of this compound Analogs

Direct metabolic studies on this compound are not extensively documented in public literature. However, the metabolic fate of structurally similar compounds, such as histamine (B1213489) (1H-imidazol-4-ethanamine) and other imidazole-containing molecules, provides a strong basis for predicting its biotransformation. The imidazole structure is a component of several widely distributed metabolites, including histamine and carnosine. nih.gov

The primary pathways for the metabolism of simple imidazoles like histamine involve two main enzymatic routes:

N-methylation: Catalyzed by histamine N-methyltransferase (HNMT), this pathway transfers a methyl group from S-adenosylmethionine (SAM) to one of the nitrogen atoms on the imidazole ring.

Oxidative deamination: Mediated by diamine oxidase (DAO), this enzyme converts the primary amine group to an aldehyde, which is then further oxidized to imidazoleacetic acid.

For analogs like this compound, similar metabolic transformations can be expected. The existing methyl group at the C5 position might influence the substrate specificity of these enzymes. For instance, methyl substitution on the imidazole ring is known to alter receptor selectivity and could similarly affect metabolic enzyme affinity. nih.gov

The metabolism of more complex imidazole-containing drugs often involves cytochrome P450 (CYP450) enzymes in the liver. These enzymes can catalyze a variety of reactions, including:

Hydroxylation: Addition of a hydroxyl group to the imidazole ring or the methyl group.

N-oxidation: Oxidation of the nitrogen atoms in the imidazole ring.

Ring cleavage: Opening of the imidazole ring structure.

The resulting metabolites are typically more polar and are subsequently conjugated (e.g., with glucuronic acid or sulfate) to facilitate their excretion from the body. The specific metabolites formed would depend on the precise structure of the analog and the specific CYP450 isoforms involved.

Table 3: Potential Metabolic Reactions for Imidazole Amine Analogs

Metabolic Reaction Enzyme Family (Example) Potential Effect on Imidazole Amine Structure
N-Methylation Histamine N-methyltransferase (HNMT) Addition of a methyl group to a ring nitrogen.
Oxidative Deamination Diamine Oxidase (DAO) Conversion of a side-chain primary amine to an aldehyde.
Hydroxylation Cytochrome P450 (CYP450) Addition of a -OH group to the ring or alkyl substituents.
N-Oxidation Cytochrome P450 (CYP450) Formation of an N-oxide on a ring nitrogen.
Ring Cleavage Various (e.g., Imidazolonepropionase) Opening of the heterocyclic imidazole ring, as seen in histidine catabolism. frontiersin.org

Advanced Characterization and Spectroscopic Analysis of 5 Methyl 1h Imidazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in a molecule. In derivatives of 5-Methyl-1H-imidazol-4-amine, characteristic signals confirm the presence of the imidazole (B134444) ring and its substituents. For instance, the methyl group protons (CH₃) typically appear as a singlet, while protons on the imidazole ring and amine group exhibit distinct chemical shifts. The exact positions of these signals can be influenced by the solvent used and the presence of other functional groups. unn.edu.ngresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal, allowing for the confirmation of the imidazole ring structure and the positions of the methyl and amine substituents. researchgate.net The chemical shifts of the carbon atoms in the imidazole ring are particularly informative for confirming the substitution pattern.

Table 1: Representative NMR Data for Imidazole Derivatives

Technique Nucleus Feature Chemical Shift (ppm) Range
¹H NMR ¹H Imidazole Ring Protons 6.5 - 8.0
¹H NMR ¹H Methyl Group (CH₃) ~2.1 - 2.5
¹³C NMR ¹³C Imidazole Ring Carbons 115 - 145
¹³C NMR ¹³C Methyl Carbon (CH₃) ~10 - 15

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): MS analysis of this compound and its derivatives confirms the molecular weight of the compound by identifying the molecular ion peak (M+). The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner. Common fragmentation patterns can help to identify the different components of the molecule, such as the imidazole core and its substituents. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For example, HRMS can confirm the exact number of carbon, hydrogen, nitrogen, and other atoms present in the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Table 2: Crystallographic Data for an Imidazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2/c
Molecules per Unit Cell (Z) 4
Key Interactions Hydrogen Bonding

Note: This is an example based on a related imidazole structure. mdpi.com

Chromatographic Techniques (HPLC, TLC) for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used to determine the purity of this compound and its derivatives. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts. rsc.org The purity is typically determined by the area percentage of the main peak in the chromatogram. HPLC is also invaluable for separating isomers that may be difficult to distinguish by other methods. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for qualitative analysis. echemi.com It is widely employed to monitor the progress of a chemical reaction by spotting the reaction mixture on a TLC plate and observing the appearance of the product spot and the disappearance of the reactant spots. researchgate.net TLC is also a useful tool for a preliminary assessment of compound purity.

Emerging Research Directions and Future Perspectives for 5 Methyl 1h Imidazol 4 Amine

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

The imidazole (B134444) scaffold, central to 5-Methyl-1H-imidazol-4-amine, is a cornerstone in drug discovery, present in numerous bioactive compounds. mdpi.comresearchgate.net Researchers are actively exploring new therapeutic uses for imidazole derivatives, moving beyond their traditional roles.

New Therapeutic Avenues:

Anticancer Therapies: Imidazole-based compounds are being investigated for their potential to target various cancer pathways. irjmets.comnih.gov Some derivatives are designed to interfere with DNA synthesis and cell division in cancer cells. bohrium.com There is also significant interest in developing imidazole-containing molecules as kinase inhibitors, which are crucial in cancer treatment. mdpi.com

Antimicrobial Agents: With rising antimicrobial resistance, the development of new anti-infective agents is critical. nih.gov Imidazole derivatives are being explored for their potential against various pathogens. ijpsjournal.com

Neurodegenerative Diseases: The versatility of heterocyclic compounds like imidazoles makes them promising candidates for developing multi-target drugs for complex conditions such as Alzheimer's disease. tandfonline.com

Drug Repurposing: The strategy of repurposing existing drugs offers a faster route to new treatments. Imidazole-based drugs, originally approved for other conditions, are being evaluated for new therapeutic applications. encyclopedia.pub For instance, certain antifungal imidazole derivatives have shown potential as anticancer agents. encyclopedia.pub This approach leverages existing safety and pharmacokinetic data to accelerate development.

Development of More Sustainable and Efficient Synthetic Strategies

The synthesis of imidazole derivatives is evolving, with a strong emphasis on green chemistry principles to improve efficiency and reduce environmental impact. researchgate.net

Key Advances in Synthesis:

Green Chemistry Approaches: Modern synthetic methods focus on using environmentally friendly solvents, such as water or ionic liquids, and employing catalyst-free or reusable catalyst systems. researchgate.netwjbphs.com Techniques like microwave-assisted and ultrasound-promoted synthesis are gaining traction for their ability to shorten reaction times and increase yields. researchgate.netresearchgate.net

Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported reagents or nanoparticles, simplifies product purification and allows for catalyst recycling. nih.govrsc.org These catalysts are often more stable and can be easily separated from the reaction mixture. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.gov This approach is widely used for synthesizing polysubstituted imidazoles. pnu.ac.ir

Table 1: Comparison of Synthetic Strategies for Imidazole Derivatives
StrategyDescriptionAdvantagesReference
Green ChemistryUtilizes eco-friendly solvents, reusable catalysts, and energy-efficient methods like microwave irradiation.Reduced environmental impact, higher yields, shorter reaction times. researchgate.netwjbphs.com
Heterogeneous CatalysisEmploys solid-supported catalysts that are easily separated from the reaction mixture.Easy catalyst recovery and reuse, improved product purity. nih.govresearchgate.net
Multicomponent ReactionsCombines three or more reactants in a single, efficient step.High atom economy, reduced waste, operational simplicity. nih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To fully grasp the biological effects of this compound derivatives, researchers are turning to systems biology and multi-omics technologies. pluto.bio These approaches provide a holistic view of how these compounds interact with complex biological systems.

Multi-Omics in Drug Discovery:

Genomics, Transcriptomics, Proteomics, and Metabolomics: By integrating data from these different "omics" fields, scientists can identify novel drug targets, discover biomarkers for disease, and understand the mechanisms of drug action and resistance on a system-wide level. pluto.bionih.gov

Target Identification and Validation: Multi-omics analysis helps to uncover the intricate network of interactions between a drug molecule and various cellular components, moving beyond a single-target perspective. nih.govomicstutorials.com This comprehensive view is crucial for developing more effective and personalized therapies. omicstutorials.com

Computational Integration: Advanced computational tools and bioinformatics are essential for analyzing the vast datasets generated by multi-omics studies. frontiersin.orgfrontiersin.org These methods help to identify meaningful patterns and generate hypotheses for further experimental validation. frontiersin.org

Potential Applications in Materials Science and Heterogeneous Catalysis

The imidazole scaffold is not limited to medicine; it also has significant potential in materials science and catalysis. numberanalytics.comnumberanalytics.com

Material and Catalytic Applications:

Polymers and Advanced Materials: Imidazole derivatives are used as building blocks for high-performance polymers, ionic liquids, and other advanced materials due to their thermal stability and unique chemical properties. irjmets.comresearchgate.net

Heterogeneous Catalysis: Imidazole groups can be anchored to solid supports, such as silica (B1680970) or metal-organic frameworks (MOFs), to create efficient and recyclable heterogeneous catalysts. bohrium.comresearchgate.net These catalysts are used in a variety of chemical reactions, including the synthesis of valuable chemicals. bohrium.comresearchgate.net For example, imidazole-functionalized MOFs have shown excellent performance in Knoevenagel condensation reactions. bohrium.com

Addressing Challenges in Drug Resistance, Selectivity, and Off-Target Effects

A major hurdle in drug development is overcoming drug resistance, ensuring the compound selectively hits its intended target, and minimizing off-target effects that can lead to toxicity. ijsrtjournal.comipinnovative.com

Strategies to Overcome Challenges:

Q & A

Q. What are the optimized synthetic routes for 5-Methyl-1H-imidazol-4-amine and its derivatives?

  • Methodological Answer : A common approach involves refluxing precursors in acetic acid with sodium acetate, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . For derivatives, base-promoted cyclization of amidines and ketones under transition-metal-free conditions offers a green chemistry route, achieving high yields of spiro-fused imidazolones . Multi-step protocols, such as alkylation of phenolic intermediates followed by coupling reactions, are also effective for generating structurally complex analogs .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming proton environments, particularly for distinguishing tautomeric forms in solution. X-ray crystallography (e.g., SHELX-refined structures) provides definitive solid-state conformation, resolving ambiguities in bond lengths and angles . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups, respectively.

Q. What purification strategies are recommended for imidazole derivatives like this compound?

  • Methodological Answer : Recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) is widely used to isolate high-purity crystalline products . Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) effectively separates derivatives with subtle structural differences.

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguities in this compound?

  • Methodological Answer : SHELXL refinement of single-crystal X-ray data (e.g., R factor < 0.05) can unambiguously assign tautomeric states by analyzing bond alternation in the imidazole ring and hydrogen-bonding networks . For example, the N–H···O interactions in 4-Methylhistamine derivatives confirm the dominant tautomer in the solid state .

Q. What experimental designs are critical for structure-activity relationship (SAR) studies of imidazole-based compounds?

  • Methodological Answer : Systematic variation of substituents (e.g., methyl, nitro, or aryl groups) at the 4- and 5-positions of the imidazole ring enables SAR profiling. Cytotoxicity assays (e.g., against cancer cell lines) combined with molecular docking (e.g., targeting histamine receptors) identify pharmacophores . Dose-response curves and selectivity indices are essential to rule off-target effects.

Q. How do computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects and tautomeric equilibria in biological environments, complementing experimental stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.